molecular formula C18H19O3P B5829509 Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate

Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate

Cat. No.: B5829509
M. Wt: 314.3 g/mol
InChI Key: YCJCBFKQOPHFFM-UHFFFAOYSA-N
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Description

Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate is a chemical compound that belongs to the class of phosphoryl-substituted cyclopropanes. This compound is characterized by the presence of a cyclopropane ring substituted with a diphenylphosphoryl group and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate can be achieved through the reaction of (1-bromoethenyl)diphenylphosphine oxide with ethyl acetoacetate in the presence of sodium hydroxide. The reaction is typically carried out in acetonitrile at room temperature, resulting in the formation of the desired cyclopropane derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the phosphoryl group or other functional groups present in the molecule.

    Substitution: The cyclopropane ring and the phosphoryl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups into the cyclopropane ring.

Scientific Research Applications

Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate involves its interaction with molecular targets through its phosphoryl and cyclopropane groups. These interactions can lead to various biochemical effects, depending on the specific context and application. The compound may act as a ligand, binding to specific proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate is unique due to its specific combination of a cyclopropane ring, a diphenylphosphoryl group, and an ethyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19O3P/c1-2-21-17(19)18(13-14-18)22(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJCBFKQOPHFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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